molecular formula C12H10FNO B175614 [6-(4-Fluorophenyl)pyridin-3-YL]methanol CAS No. 135958-92-8

[6-(4-Fluorophenyl)pyridin-3-YL]methanol

Cat. No.: B175614
CAS No.: 135958-92-8
M. Wt: 203.21 g/mol
InChI Key: HRJSEQHITGOQTP-UHFFFAOYSA-N
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Description

[6-(4-Fluorophenyl)pyridin-3-yl]methanol is a valuable pyridine-based building block in medicinal chemistry and drug discovery research. The pyridine moiety is a privileged structure in pharmacology, known for its ability to coordinate with biological targets . This specific scaffold is of significant interest in the design and synthesis of novel bioactive molecules. Research into pyridine-methanol derivatives has explored their potential as key intermediates for developing enzyme inhibitors, with studies investigating their incorporation into structures that demonstrate activity against targets such as aromatase (CYP19A1) in cancer research . Furthermore, the structural motif of a fluorophenyl group linked to a pyridinyl ring is recognized in the development of compounds for various other therapeutic areas, underscoring the utility of this chemical series as a versatile core structure for constructing potential pharmacologically active agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[6-(4-fluorophenyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-11-4-2-10(3-5-11)12-6-1-9(8-15)7-14-12/h1-7,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJSEQHITGOQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodologies for 6 4 Fluorophenyl Pyridin 3 Yl Methanol

Retrosynthetic Analysis of the [6-(4-Fluorophenyl)pyridin-3-YL]methanol Scaffold

Retrosynthetic analysis of this compound identifies key bond disconnections that simplify the molecule into readily available or easily synthesizable precursors. The two primary disconnections are:

C-C Bond Disconnection: The bond connecting the pyridine (B92270) ring and the 4-fluorophenyl group is a logical point for disconnection. This suggests a cross-coupling reaction, such as the Suzuki-Miyaura coupling, as a forward synthetic step. This approach would involve a 6-substituted pyridine derivative and a 4-fluorophenylboronic acid derivative.

C-OH Bond Functionalization: The methanol (B129727) group at the 3-position of the pyridine ring can be retrosynthetically derived from a more stable functional group, such as an ester or a carboxylic acid. This points to a reduction reaction as the final step in the synthesis.

Following this logic, a plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Pathway for this compound A plausible retrosynthetic analysis for this compound. The primary disconnections involve a Suzuki-Miyaura coupling and the reduction of an ester functional group.

This analysis suggests that the synthesis can be achieved by first performing a Suzuki-Miyaura coupling between a 6-halonicotinate ester (e.g., methyl 6-chloronicotinate) and 4-fluorophenylboronic acid. The resulting intermediate, methyl 6-(4-fluorophenyl)nicotinate, can then be reduced to afford the target compound, this compound.

Precursor Synthesis Strategies for this compound

The successful synthesis of the target molecule relies on the efficient preparation of key precursors identified in the retrosynthetic analysis.

Synthesis of Pyridine Ring Systems Bearing Specific Substituents

The synthesis of polysubstituted pyridines is a foundational aspect of this process. Classical methods like the Hantzsch or Bohlmann-Rahtz syntheses are often employed for de novo pyridine synthesis, but these can be limited in scope. nih.gov Modern approaches frequently utilize [4+2] cycloaddition reactions, which offer a wide range of possible substitution patterns by incorporating the nitrogen atom in either the diene or dienophile component. nih.gov For the specific 3,6-disubstitution pattern required, a common starting material is a pre-functionalized pyridine ring, such as a halonicotinic acid or its ester derivative. For instance, methyl 6-chloronicotinate is a commercially available and versatile precursor for introducing substituents at the 6-position via cross-coupling reactions.

Methodologies for the Introduction of the 4-Fluorophenyl Moiety

The introduction of the 4-fluorophenyl group onto the pyridine scaffold at the 6-position is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly well-suited for this transformation, involving the reaction of a halo-pyridine with an arylboronic acid. This method is popular due to its high functional group tolerance and its ability to form C-C bonds efficiently. researchgate.net The key precursors for this step are a 6-halopyridine derivative (e.g., methyl 6-chloronicotinate or 6-bromopyridine-3-carbaldehyde) and 4-fluorophenylboronic acid.

Functionalization Strategies Leading to the Methanol Group

The final step in the proposed synthetic route is the conversion of a functional group at the 3-position of the pyridine ring into a methanol (hydroxymethyl) group. This is typically accomplished through the reduction of a carbonyl group.

Reduction of Esters or Carboxylic Acids: A common and effective strategy is the reduction of a pyridine-3-carboxylate ester (nicotinate) or a pyridine-3-carboxylic acid (nicotinic acid).

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent can effectively reduce esters and carboxylic acids to primary alcohols. For example, 2-(4-methyl-2-phenylpiperazin-1-yl) pyridine-3-carboxylic acid has been successfully reduced to the corresponding pyridinemethanol using LiAlH₄ in THF. google.com

Sodium Borohydride (NaBH₄): While generally milder than LiAlH₄, sodium borohydride's reducing capacity can be enhanced. In a NaBH₄-Methanol system, it has been used to reduce methyl nicotinate to 3-pyridyl methanol in high yields, often in a refluxing THF solvent. researchgate.net This method is considered inexpensive, simple, and safe, making it suitable for industrial processes. researchgate.net

Reduction of Aldehydes: If the precursor is a pyridine-3-carbaldehyde (nicotinaldehyde), a milder reducing agent like sodium borohydride is sufficient to yield the primary alcohol. This approach can be advantageous if the aldehyde precursor is more accessible or if other functional groups in the molecule are sensitive to stronger reducing agents.

Transition-Metal-Catalyzed Cross-Coupling Approaches to this compound

The formation of the biaryl linkage between the pyridine and fluorophenyl rings is a critical step, for which transition-metal-catalyzed reactions are indispensable.

Suzuki-Miyaura Coupling Variants and Their Application to this compound Precursors

The Suzuki-Miyaura coupling stands out as a robust and versatile method for C-C bond formation in the synthesis of this compound precursors. This reaction involves a palladium catalyst, a base, and the coupling of an organoboron compound with an organic halide.

The general reaction is as follows:

Methyl 6-chloronicotinate + 4-Fluorophenylboronic acid → Methyl 6-(4-fluorophenyl)nicotinate

Key components and conditions for this reaction include:

Palladium Catalyst: A variety of palladium catalysts can be employed. Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The choice of ligand on the palladium center can be crucial for reaction efficiency.

Base: A base is essential for the transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.

Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF).

Research has shown that Suzuki-Miyaura couplings involving fluorinated arylboronic acids and aryl bromides or chlorides proceed with good conversion rates. mdpi.com For example, the coupling of 4-fluorophenylboronic acid with 1-bromo-4-fluorobenzene has been successfully demonstrated using a heterogeneous palladium nanoparticle catalyst. mdpi.com Electron-rich boronic acids tend to give good to better yields in couplings with halogenated pyrimidines. semanticscholar.org

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling reactions relevant to the synthesis of the target compound's precursors.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-80Good semanticscholar.org
1-bromo-4-fluorobenzene4-fluorophenylboronic acidG-COOH-Pd-10K₂CO₃Ethanol/H₂O110~95% Conversion mdpi.com
IodobenzenePentafluorophenylboronic acidPd(PPh₃)₄ (3)CsF/Ag₂ODME70>90 researchgate.net

Exploration of Kumada, Negishi, and Stille Coupling Alternatives for C-C Bond Formation

Kumada Coupling: This reaction employs a Grignard reagent, such as (4-fluorophenyl)magnesium bromide, and couples it with a halo-pyridine derivative, for instance, (6-chloropyridin-3-yl)methanol. The Kumada coupling is notable for being one of the first catalytic cross-coupling methods developed. wikipedia.org It can be catalyzed by either nickel or palladium complexes. organic-chemistry.org A key advantage is the direct use of Grignard reagents, which avoids extra steps required in other coupling methods. organic-chemistry.org However, a significant limitation is the high reactivity of the Grignard reagent, which restricts its tolerance for sensitive functional groups like esters or aldehydes that might be present as precursors to the methanol group. organic-chemistry.org Industrial applications of Kumada coupling exist, for example, in the synthesis of aliskiren and polythiophenes. wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. researchgate.net For the synthesis of the target molecule, this would involve coupling a (4-fluorophenyl)zinc halide with a (6-halopyridin-3-yl)methanol derivative. Organozinc reagents are generally more tolerant of functional groups than their Grignard counterparts, making the Negishi coupling a more versatile option for complex molecule synthesis. acs.org This methodology has been successfully used in the preparation of 5-phenyl-6-arylakyl-3-hydroxypyridin-2(1H)-ones, demonstrating its utility for creating C-C bonds with substituted pyridines. nih.gov

Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) to couple with an organic halide, catalyzed by palladium. wikipedia.org A potential route would involve reacting (tributylstannyl)(4-fluorophenyl) with (6-bromopyridin-3-yl)methanol. Organostannanes are stable to air and moisture, and many are commercially available or readily synthesized. wikipedia.org A major drawback of the Stille coupling is the high toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final product, which raises green chemistry concerns. organic-chemistry.org

The following table summarizes the key features of these coupling alternatives for the synthesis of the core structure of this compound.

Coupling Reaction Organometallic Reagent Pyridine Substrate Typical Catalyst Advantages Disadvantages
Kumada (4-Fluorophenyl)magnesium halide(6-Halopyridin-3-yl)methanolNi or Pd complexesHigh reactivity, inexpensive reagents organic-chemistry.orgLow functional group tolerance organic-chemistry.org
Negishi (4-Fluorophenyl)zinc halide(6-Halopyridin-3-yl)methanolNi or Pd complexesGood functional group tolerance acs.orgOrganozinc reagents can be moisture sensitive
Stille (4-Fluorophenyl)trialkylstannane(6-Halopyridin-3-yl)methanolPd complexesAir and moisture stable reagents wikipedia.orgToxic tin reagents, byproduct removal issues organic-chemistry.org

Directed Ortho Metalation (DoM) Strategies in the Synthesis of this compound

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent ortho position. baranlab.org

For the synthesis of this compound, a DoM strategy could be envisioned, although it presents challenges. The direct metalation of a simple pyridine ring with organolithium reagents is often complicated by competitive nucleophilic addition to the C2 position. harvard.edu Therefore, the presence of a suitable DMG is crucial. A hypothetical DoM route could involve a pyridine ring already containing the methanol precursor (e.g., a protected alcohol) at the 3-position and a DMG at the 5-position. This DMG would direct lithiation to the C6 position, creating a nucleophilic site for subsequent reaction with a 4-fluorophenyl electrophile, such as 1-fluoro-4-iodobenzene, in a metal-catalyzed coupling step.

Reductive Methodologies for the Formation of the Methanol Group in this compound

The final step in many synthetic routes to this compound is the formation of the hydroxymethyl (-CH₂OH) group. This is typically achieved through the reduction of a corresponding carbonyl compound at the 3-position of the pyridine ring, such as an aldehyde, a carboxylic acid, or an ester.

A common precursor is 6-(4-fluorophenyl)nicotinaldehyde. The reduction of this aldehyde to the primary alcohol can be accomplished using a variety of reducing agents. Standard reagents include sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol, or lithium aluminum hydride (LiAlH₄) in an etheral solvent like THF.

Alternatively, the precursor could be an ester, such as methyl 6-(4-fluorophenyl)nicotinate. The reduction of this ester to the alcohol requires a stronger reducing agent than what is typically used for aldehydes. LiAlH₄ is effective for this transformation. A milder and more selective method involves the use of sodium borohydride in combination with a Lewis acid like calcium chloride (CaCl₂), which has been shown to be effective for the reduction of pyridine esters. google.com Another highly efficient method involves the in-situ generation of Schwartz's reagent (Cp₂Zr(H)Cl), which can reduce tertiary amides to aldehydes, providing another potential precursor for subsequent reduction to the alcohol. mobt3ath.com

A more advanced strategy is reductive hydroxymethylation, which can install the methanol group directly. This process can utilize catalysts based on iridium or ruthenium, with formaldehyde serving as both a hydride source and the electrophile. d-nb.inforsc.orgresearchgate.net This method allows for the formation of C-H and C-C bonds in a single step. rsc.org

The table below outlines common reductive methods.

Precursor Reducing Agent / Method Typical Conditions Notes
6-(4-Fluorophenyl)nicotinaldehydeSodium Borohydride (NaBH₄)Methanol or Ethanol, 0 °C to RTMild, selective for aldehydes/ketones
6-(4-Fluorophenyl)nicotinaldehydeLithium Aluminum Hydride (LiAlH₄)THF or Et₂O, 0 °C to RTStrong, less selective, requires anhydrous conditions
Methyl 6-(4-Fluorophenyl)nicotinateLithium Aluminum Hydride (LiAlH₄)THF or Et₂O, 0 °C to RTEffective for esters, requires anhydrous conditions
Methyl 6-(4-Fluorophenyl)nicotinateNaBH₄ / CaCl₂MethanolMilder alternative to LiAlH₄ for ester reduction google.com
Pyridinium (B92312) SaltReductive HydroxymethylationIridium or Ruthenium catalyst, FormaldehydeDirect installation of CH₂OH group d-nb.inforsc.org

Optimization of Reaction Conditions and Yields for the Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. For a multi-step synthesis of this compound, optimization would focus on the key C-C bond-forming step (e.g., Suzuki or Negishi coupling) and the final reduction step.

For the cross-coupling reaction, several parameters can be systematically varied:

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand (e.g., phosphines like PPh₃, XPhos; or N-heterocyclic carbenes) can dramatically affect reaction efficiency.

Base: The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are critical, particularly in Suzuki couplings.

Solvent: A range of solvents, often mixtures of an organic solvent (e.g., dioxane, THF, DMF) and water, can be screened.

Temperature and Reaction Time: These parameters must be balanced to ensure complete reaction without promoting side reactions or decomposition.

The following table provides a hypothetical example of an optimization study for a Suzuki coupling to form the 6-(4-fluorophenyl)pyridine core.

Entry Palladium Catalyst Ligand Base Solvent Temperature (°C) Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O10065
2Pd₂(dba)₃PPh₃K₂CO₃Dioxane/H₂O10072
3Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O10088
4Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O11085
5PdCl₂(dppf)-Cs₂CO₃DMF9092

For the reduction of a precursor like 6-(4-fluorophenyl)nicotinaldehyde, optimization might involve comparing different reducing agents for chemoselectivity, adjusting the stoichiometry of the reagent to avoid over-reduction, and controlling the temperature to manage reactivity. Numerical optimization approaches, often used in industrial processes like methanol synthesis, can be applied to complex reaction networks to maximize yield and efficiency by considering multiple variables simultaneously. mdpi.comsemanticscholar.org

Green Chemistry Considerations and Novel Synthetic Routes for this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. This involves considerations such as atom economy, use of less hazardous materials, and energy efficiency. nih.gov

Key green chemistry considerations include:

Solvent Choice: Replacing hazardous solvents like dioxane or DMF with greener alternatives such as ethanol, water, or 2-methyltetrahydrofuran. nih.govgoogle.com

Catalyst Selection: Moving away from palladium, which is a precious and toxic metal, towards more abundant and less toxic metals like iron or nickel for cross-coupling reactions. Additionally, using highly efficient catalysts at very low loadings minimizes metal contamination in the final product.

Avoiding Toxic Reagents: The Stille coupling, due to its use of highly toxic organotin reagents, is generally considered a less green pathway compared to the Suzuki or Negishi couplings. organic-chemistry.org Similarly, avoiding the use of highly toxic phosgene derivatives, which are sometimes used in the synthesis of heterocyclic precursors, is a key goal. rsc.org

Process Intensification: The use of continuous-flow microreactors can offer significant advantages over traditional batch processing. Flow chemistry allows for better control over reaction parameters, improved safety when handling hazardous intermediates, and can lead to higher yields and purities. durham.ac.uk

Novel Synthetic Routes: Research into novel synthetic routes often focuses on C-H activation. This strategy aims to directly couple a C-H bond on one of the aromatic rings with a functionalized partner, bypassing the need to pre-install a halide or organometallic moiety on the starting materials. This approach significantly improves atom economy and reduces the number of synthetic steps, leading to a greener and more efficient process. While a specific C-H activation route for this molecule may not be established, it represents a frontier in synthetic methodology that aligns with green chemistry principles.

Chemical Reactivity and Mechanistic Investigations of 6 4 Fluorophenyl Pyridin 3 Yl Methanol

Reactivity Profiles of the Pyridine (B92270) Nitrogen Atom in [6-(4-Fluorophenyl)pyridin-3-YL]methanol

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic sextet. This makes the nitrogen atom basic and nucleophilic. The basicity of the pyridine nitrogen allows it to react with acids to form pyridinium (B92312) salts. This protonation can influence the reactivity of the entire molecule by increasing the electron-withdrawing effect of the pyridine ring.

Transformations of the Primary Alcohol Functionality in this compound

The primary alcohol group is a versatile functional handle that can be readily transformed into other functionalities such as aldehydes, carboxylic acids, esters, and ethers.

Oxidation Reactions to Corresponding Carbonyl and Carboxyl Derivatives

The primary alcohol of this compound can be oxidized to either the corresponding aldehyde, 6-(4-fluorophenyl)pyridine-3-carbaldehyde, or the carboxylic acid, 6-(4-fluorophenyl)nicotinic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are commonly employed for this purpose. libretexts.org These reactions are typically carried out in chlorinated solvents like dichloromethane (B109758) at or below room temperature. libretexts.org

For the oxidation to the carboxylic acid, stronger oxidizing agents are necessary. Potassium permanganate (B83412) (KMnO₄) is a classic reagent for this transformation. For instance, the related compound 2-fluoro-5-methylpyridine (B1304807) has been successfully oxidized to 6-fluoronicotinic acid using KMnO₄ in the presence of KOH in water at elevated temperatures (95°C). chemicalbook.com A similar approach could likely be applied to this compound.

Table 1: Oxidation Reactions of Pyridylmethanols

Starting Material Oxidizing Agent Product Reference
1° Alcohol Pyridinium Chlorochromate (PCC) Aldehyde libretexts.org
1° Alcohol Dess-Martin Periodinane (DMP) Aldehyde libretexts.org
2-Fluoro-5-methylpyridine Potassium Permanganate (KMnO₄), KOH 6-Fluoronicotinic acid chemicalbook.com

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides and anhydrides. A common method involves reacting the alcohol with an acid anhydride (B1165640) in the presence of a base like pyridine, which acts as a catalyst and scavenges the liberated acid. libretexts.orglibretexts.org The reaction typically proceeds via nucleophilic attack of the alcohol on the anhydride, followed by elimination of a carboxylate leaving group. libretexts.org

Another powerful method for both esterification and etherification is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack. wikipedia.org For esterification, a carboxylic acid serves as the nucleophile. For etherification, a phenol (B47542) or another alcohol can be used. The Mitsunobu reaction is known for its mild conditions and stereochemical inversion at the alcohol center if it is chiral. organic-chemistry.org

Table 2: Esterification and Etherification of Alcohols

Reaction Type Reagents Key Features References
Esterification Acid Anhydride, Pyridine Forms ester and a carboxylic acid byproduct. libretexts.orglibretexts.org
Esterification/Etherification PPh₃, DEAD/DIAD, Nucleophile (Carboxylic Acid/Phenol) Mild conditions, stereochemical inversion. wikipedia.orgorganic-chemistry.orgyoutube.com

Nucleophilic Substitution Reactions Involving the Methanol (B129727) Moiety

The hydroxyl group of the methanol moiety can be converted into a good leaving group, facilitating nucleophilic substitution reactions. A common transformation is the conversion of the alcohol to the corresponding chloride using thionyl chloride (SOCl₂). masterorganicchemistry.com This reaction proceeds by the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the alkyl chloride, with the evolution of sulfur dioxide and hydrogen chloride gases. masterorganicchemistry.com The resulting chloromethylpyridine derivative can then be subjected to further nucleophilic substitution with a variety of nucleophiles.

Reactivity of the Fluorophenyl Moiety in this compound

The 4-fluorophenyl group is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the fluorine atom and the attached pyridine ring. However, it can undergo nucleophilic aromatic substitution (SNAᵣ), where the fluorine atom is displaced by a nucleophile.

This reaction is typically facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. In the case of unactivated fluoroarenes, photoredox catalysis can enable nucleophilic defluorination under mild conditions with a variety of nucleophiles, including azoles, amines, and carboxylic acids. nih.gov For polyfluorinated systems like pentafluoropyridine, nucleophilic substitution with hydroxybenzaldehydes has been shown to be highly site-selective, with the position of substitution (C-4 vs. C-2/C-6) being controlled by the reaction conditions. rsc.org

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring System

The pyridine ring in this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they are directed to the positions meta to the nitrogen, i.e., the C-3 and C-5 positions. In this specific molecule, the C-3 position is already substituted, so electrophilic attack would be expected to occur at the C-5 position. However, the presence of the 4-fluorophenyl group at the C-6 position will also influence the regioselectivity of the reaction. Due to the deactivating nature of the pyridine ring, harsh reaction conditions are often required for electrophilic substitution reactions. stackexchange.com

Directed Metalation Studies on the Fluorophenyl Ring

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to activate a specific C-H bond for deprotonation by a strong base, typically an organolithium reagent. harvard.edunih.gov The resulting organometallic intermediate can then be trapped by a variety of electrophiles, allowing for precise functionalization of an aromatic ring. In the case of this compound, the molecule possesses multiple sites susceptible to metalation, as well as several potential directing groups, making the regioselectivity of such reactions a subject of considerable interest.

The primary directing groups within the molecule are the pyridine nitrogen and the hydroxymethyl group. The pyridine nitrogen is a well-established DMG, capable of coordinating to the lithium cation of the organolithium base and directing deprotonation to the C-2 or C-4 position of the pyridine ring. The hydroxymethyl group, upon deprotonation to form an alkoxide, becomes a potent DMG, directing metalation to the ortho positions on the pyridine ring (C-2 and C-4).

However, the focus of this section is the potential for directed metalation on the fluorophenyl ring. The fluorine atom itself is known to be a moderate ortho-directing group in DoM reactions. harvard.edu Its ability to stabilize an adjacent carbanion through an inductive effect can facilitate deprotonation at the C-3 and C-5 positions of the fluorophenyl ring.

The competition between these directing groups and potential sites of metalation would be influenced by several factors, including the choice of organolithium base (e.g., n-BuLi, s-BuLi, t-BuLi), the solvent, temperature, and the presence of additives such as tetramethylethylenediamine (TMEDA). It is conceivable that by carefully selecting the reaction conditions, one could favor metalation on the fluorophenyl ring over the pyridine ring. For instance, protection of the hydroxymethyl group could modulate the directing ability of the pyridine moiety and potentially allow for metalation on the fluorophenyl ring to become the dominant pathway.

Table 1: Potential Regioselectivity in Directed Metalation of this compound

Directing GroupPotential Site of MetalationInfluencing Factors
Pyridine NitrogenC-2, C-4 of Pyridine RingStrong directing effect, may be enhanced by alkoxide formation from the hydroxymethyl group.
Hydroxymethyl (as alkoxide)C-2, C-4 of Pyridine RingPotent directing group, likely to dominate.
FluorineC-3, C-5 of Fluorophenyl RingModerate directing effect, may be competitive under specific conditions (e.g., with a protected hydroxymethyl group).

Mechanistic Studies of Reactions Involving this compound

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies. For a molecule like this compound, mechanistic studies would provide valuable insights into its reactivity.

Reaction Kinetics and Thermodynamic Analyses

Kinetic studies of reactions involving this compound, such as its esterification, oxidation, or participation in cross-coupling reactions, would reveal the order of the reaction with respect to each reactant and provide information about the rate-determining step. For example, in a hypothetical oxidation of the methanol to the corresponding aldehyde, monitoring the disappearance of the starting material or the appearance of the product over time under various concentrations of the oxidant would allow for the determination of the rate law.

Thermodynamic analysis, on the other hand, would provide information about the energetics of the reaction, including the enthalpy (ΔH) and entropy (ΔS) of the reaction, leading to the Gibbs free energy (ΔG). This data helps in predicting the feasibility and position of equilibrium of a given transformation.

Table 2: Hypothetical Kinetic Data for the Oxidation of this compound

ExperimentInitial [Substrate] (M)Initial [Oxidant] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻⁵
20.200.103.0 x 10⁻⁵
30.100.201.5 x 10⁻⁵

This hypothetical data suggests a first-order dependence on the substrate and zero-order dependence on the oxidant under these conditions.

Isotope Labeling Studies to Elucidate Reaction Pathways

Isotope labeling is a powerful tool for tracing the fate of atoms during a chemical reaction, thereby elucidating the reaction mechanism. In the context of this compound, several types of isotope labeling studies could be envisioned. For instance, to confirm the mechanism of an esterification reaction, the oxygen of the hydroxymethyl group could be labeled with ¹⁸O. Analysis of the product ester would reveal whether the ¹⁸O atom is incorporated into the ester or into the water molecule formed during the reaction, thus distinguishing between possible acyl-oxygen and alkyl-oxygen cleavage pathways.

Similarly, deuterium (B1214612) labeling of the C-H bonds ortho to the fluorine atom on the fluorophenyl ring could be used to probe the occurrence of directed metalation at that site. If a reaction thought to proceed via metalation at this position is carried out with the deuterated substrate, the loss or retention of deuterium in the product would provide strong evidence for or against the proposed mechanism.

Transition State Analysis of Key Chemical Transformations

The transition state is the highest energy point along the reaction coordinate and represents a fleeting arrangement of atoms that is intermediate between reactants and products. The study of transition states is fundamental to understanding reaction rates and selectivity. While direct observation of transition states is challenging, computational chemistry provides powerful tools for their analysis.

For a reaction involving this compound, such as a Suzuki cross-coupling reaction at the pyridine or fluorophenyl ring, computational modeling could be employed to calculate the structures and energies of the transition states for the various elementary steps (e.g., oxidative addition, transmetalation, reductive elimination). This analysis could help to explain the observed regioselectivity and to predict how changes in the ligands on the palladium catalyst or the nature of the boronic acid partner might influence the outcome of the reaction. acs.orgacs.org

Derivatives and Analogues of 6 4 Fluorophenyl Pyridin 3 Yl Methanol: Synthesis and Academic Exploration

Synthesis of Substituted [6-(4-Fluorophenyl)pyridin-3-YL]methanol Analogues

Modifications to the pyridine (B92270) ring are crucial for fine-tuning the electronic properties, basicity, and steric profile of the molecule. A variety of synthetic strategies have been developed to introduce substituents at different positions of the pyridine core.

Common approaches include:

Multi-component Reactions: Reactions like the Hantzsch pyridine synthesis, although more common for dihydropyridines, can be adapted to create highly substituted pyridine rings which can then be further modified to yield the desired scaffold. ijpsonline.com

Metal-Catalyzed Cross-Coupling Reactions: Palladium- or copper-catalyzed reactions are instrumental in forming C-C and C-N bonds on the pyridine ring, allowing for the introduction of alkyl, aryl, or amino groups.

Functional Group Interconversion: Existing functional groups on a pre-formed pyridine ring can be converted into other groups. For instance, a halogenated pyridine can undergo nucleophilic substitution to introduce amines or alkoxides. The hydroxymethyl group itself can be oxidized to an aldehyde or carboxylic acid, enabling further derivatization. smolecule.com

A study on pyridine derivatives for adenosine A3 receptor antagonists demonstrated that substitutions at the 2- and 4-positions of the pyridine ring significantly impact affinity. For instance, ethyl groups were found to be more favorable than methyl groups at these positions. nih.gov

Table 1: Methodologies for Pyridine Ring Modification

MethodologyDescriptionPotential Modifications
Multi-component ReactionsCondensation reactions involving an aldehyde, a β-ketoester, and a nitrogen source (like ammonia) to construct the pyridine ring. ijpsonline.comIntroduction of various alkyl and aryl groups at multiple positions simultaneously.
Metal-Catalyzed CouplingReactions like Suzuki, Stille, or Buchwald-Hartwig couplings to form new bonds to the pyridine ring.Arylation, alkylation, amination of the pyridine core.
Nucleophilic SubstitutionDisplacement of a leaving group (e.g., a halide) on the pyridine ring by a nucleophile.Introduction of amino, alkoxy, and cyano groups. smolecule.com
Functional Group ConversionChemical transformation of an existing substituent (e.g., oxidation of a methyl group to a carboxylic acid).Conversion of simple groups into more complex functionalities like amides or esters.

Altering the substituents on the 6-phenyl ring is a primary strategy for modulating properties such as lipophilicity, electronic character, and intermolecular interactions. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this approach, typically involving the coupling of a 6-halopyridine derivative with a substituted phenylboronic acid.

An investigation into (6-arylated-pyridin-3-yl)methanol derivatives showcased this strategy by synthesizing compounds with different aryl groups at the 6-position. researchgate.net The general synthetic scheme involves the reaction of 6-chloropyridine-3-carbaldehyde with various arylboronic acids, followed by reduction of the aldehyde to the corresponding methanol (B129727).

Examples of synthesized analogues include:

[6-(Biphenyl-4-yl)pyridin-3-yl]methanol: Introduces a larger, more lipophilic group.

[6-(3-Fluorophenyl)pyridin-3-yl]methanol: Alters the electronic properties and potential for hydrogen bonding compared to the 4-fluoro isomer.

[6-(4-Chlorophenyl)pyridin-3-yl]methanol: Replaces the fluorine with a chlorine, modifying the size and electronic influence of the halogen. researchgate.net

[6-(Trifluoromethyl)pyridin-3-yl]methanol: Incorporates a strong electron-withdrawing group, significantly impacting the electronics of the pyridine ring. bldpharm.com

Table 2: Examples of Phenyl Ring-Modified Analogues

Compound NamePhenyl Ring SubstituentSynthetic Precursor (Arylboronic Acid)
This compound4-Fluoro4-Fluorophenylboronic acid
[6-(Biphenyl-4-yl)pyridin-3-yl]methanol4-BiphenylBiphenyl-4-ylboronic acid
[6-(3-Fluorophenyl)pyridin-3-yl]methanol3-Fluoro3-Fluorophenylboronic acid
[6-(4-Chlorophenyl)pyridin-3-yl]methanol4-Chloro4-Chlorophenylboronic acid
[6-(Trifluoromethyl)pyridin-3-yl]methanol6-Trifluoromethyl6-(Trifluoromethyl)phenylboronic acid

The primary alcohol of the hydroxymethyl group is a versatile handle for derivatization. Standard organic transformations can be employed to convert it into a wide array of functional groups, thereby exploring different chemical spaces and interaction capabilities.

Key strategies include:

Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) under standard conditions to form esters.

Etherification: Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, is a common method to form ethers.

Oxidation: Controlled oxidation can yield the corresponding aldehyde, while stronger conditions can produce the carboxylic acid. These products can then undergo further reactions, such as reductive amination or amide bond formation. smolecule.com

Conversion to Amines: The alcohol can be converted to a leaving group (e.g., a tosylate) and subsequently displaced by an amine or azide (followed by reduction) to introduce a primary, secondary, or tertiary amine.

Amide Formation: Following oxidation to the carboxylic acid, coupling with amines using standard peptide coupling reagents (e.g., EDC, HOBt) yields amides. This was demonstrated in the synthesis of pyridine-3-carboxamide analogs. nih.gov

Design and Synthesis of Heterocyclic Analogues Based on the this compound Scaffold

Scaffold hopping and molecular hybridization are powerful design strategies that replace parts of the core structure with different heterocyclic rings to access novel chemical entities with potentially improved properties. The this compound scaffold has inspired the synthesis of various more complex heterocyclic systems.

Examples of such analogues include:

Pyrrolo[2,3-d]pyrimidines: Researchers have synthesized pyridine-based pyrrolo[2,3-d]pyrimidine analogs by incorporating the substituted pyridine moiety into a larger, fused heterocyclic system, often via Buchwald-Hartwig or Suzuki-Miyaura cross-coupling reactions. mdpi.com

Quinoxalines: The reaction of a 1,2-dione precursor, such as 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione, with an o-phenylenediamine derivative can yield complex quinoxaline structures. nih.gov

Pyrazolo[1,5-a]pyridines: Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine have been explored, demonstrating the fusion of a pyrazole ring to the pyridine core. frontiersin.orgfrontiersin.orgnih.gov

Coumarin Hybrids: Pyridine derivatives have been linked to coumarin moieties, another privileged heterocyclic structure, through multi-step synthetic sequences. researchgate.net

These approaches significantly expand the structural diversity achievable from the initial scaffold, leading to compounds with distinct three-dimensional shapes and physicochemical properties.

Stereoselective Synthesis of Chiral Derivatives of this compound

The introduction of chirality can have a profound impact on a molecule's biological activity. While the parent compound is achiral, its derivatives can be made chiral through modifications. Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule.

Methods for achieving stereoselectivity in derivatives include:

Asymmetric Reduction: The asymmetric reduction of a ketone precursor, such as 1-[6-(4-fluorophenyl)pyridin-3-yl]ethanone, can produce a chiral secondary alcohol. This is often accomplished using borane reagents in the presence of a chiral catalyst, such as spiroborate esters derived from chiral amino alcohols. nih.gov This method has been successfully applied to the synthesis of chiral pyridyl ethanols with high enantiomeric excess (>98% ee). nih.gov

N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHCs can catalyze annulation reactions to build chiral fused-ring systems. For example, the asymmetric [3+3] annulation of enals with pyrazol-5-amines has been used to prepare chiral pyrazolo[3,4-b]pyridin-6-ones in excellent yields and enantioselectivities. rsc.org

Asymmetric Photocycloaddition: Chiral Lewis acids can mediate the dearomative photocycloaddition of heteroaromatic compounds like quinolines (structurally related to pyridines) with other molecules to construct complex, chiral, three-dimensional structures with high regio-, diastereo-, and enantioselectivity. acs.orgacs.org

Structure-Reactivity and Structure-Property Relationship Studies in this compound Derivatives

Understanding the relationship between a molecule's structure and its chemical reactivity or physical properties is fundamental to rational drug design and materials science. For derivatives of this compound, these studies help to identify key structural features that govern their behavior.

Key findings from such studies include:

Influence of Substituents on Biological Activity: In a series of 3,5-diacyl-2,4-dialkylpyridine derivatives studied as A3 adenosine receptor antagonists, the nature and position of substituents were critical for affinity and selectivity. A 6-(3-chlorophenyl) derivative, for example, displayed a significantly higher affinity than other analogues. nih.gov Molecular modeling suggested that the 6-phenyl group is a key pharmacophoric element. nih.gov

Impact on Physicochemical Properties: Computational studies, such as those using Density Functional Theory (DFT), on (6-arylated-pyridin-3-yl)methanol derivatives have been used to calculate properties like electron affinity, ionization potential, and global hardness. researchgate.net These calculations help to rationalize the observed electronic and absorption properties of the molecules.

Role of Hydrophobicity: For certain pyridine derivatives, a direct relationship between affinity for a biological target and the molecule's hydrophobicity has been established. nih.gov

Structure-Activity Relationships (SAR): In a series of N-(4-phenylthiazol-2-yl) nicotinamide derivatives designed to combat bacterial wilt, SAR analysis revealed that the type and position of substituents on the aromatic rings strongly influenced their biological activity. Electron-donating groups were found to increase the antibacterial effect. nih.gov

Table 3: Summary of Structure-Property Relationship Findings

Structural ModificationObserved EffectStudy Context
Substitution on the 6-phenyl ring (e.g., 3-chloro)Significant increase in binding affinity at human A3 adenosine receptors. nih.govA3 Adenosine Receptor Antagonists
Alkyl group size at pyridine C2/C4 (ethyl vs. methyl)Ethyl groups were favored over methyl for higher affinity. nih.govA3 Adenosine Receptor Antagonists
Introduction of various aryl groups at pyridine C6Alteration of electronic properties (HOMO-LUMO gap, ionization potential) and UV-visible absorption spectra. researchgate.netDFT and Experimental Investigation
Substituents on nicotinamide derivativesElectron-donating groups on the phenyl ring increased activity against Ralstonia solanacearum. nih.govAntibacterial Agents for Plant Disease

Quantum Chemical Calculations for Electronic Structure Elucidation of this compound

Quantum chemical calculations serve as a powerful tool to elucidate the electronic structure of molecules like this compound. These computational methods provide insights into the arrangement and energies of electrons within the molecule, which are fundamental to understanding its chemical behavior.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. In this framework, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. For this compound, MO analysis reveals the nature of the chemical bonds and the distribution of electron density.

Natural Bond Orbital (NBO) analysis is a specific technique used to study the bonding characteristics in detail. It provides information about charge delocalization and hyperconjugative interactions, which are crucial for molecular stability. researchgate.net For instance, in related pyridine derivatives, NBO analysis has been used to understand how intramolecular interactions contribute to the stability of the system. researchgate.net

The methanol group (-CH₂OH) attached to the pyridine ring introduces additional bonding features. The C-O and O-H bonds are polar covalent bonds, with the oxygen atom being more electronegative. This polarity influences the molecule's ability to act as a hydrogen bond donor and acceptor, which in turn affects its intermolecular interactions in condensed phases.

Frontier Molecular Orbital (FMO) theory is a specific application of MO theory that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). libretexts.orgyoutube.com The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. malayajournal.org

A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In a study of similar 6-arylated-pyridin-3-yl methanol derivatives, the compound with the largest HOMO-LUMO gap was found to be the most stable and least reactive. researchgate.net For this compound, the HOMO is expected to be distributed over the electron-rich regions of the molecule, likely the phenyl and pyridine rings, while the LUMO will also be located on the aromatic systems. The precise distribution of these orbitals, which can be visualized using computational software, determines the sites most susceptible to electrophilic and nucleophilic attack.

The energy of these frontier orbitals can be calculated using computational methods. For example, in a theoretical study of a related compound, (RS)-(4-bromophenyl)(pyridine-2yl)methanol, the HOMO-LUMO energy gap was calculated to be 5.302 eV. scispace.com This value provides a quantitative measure of the molecule's reactivity.

Density Functional Theory (DFT) Studies of this compound

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. scispace.com It has proven to be a versatile and accurate tool for studying molecules like this compound.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For flexible molecules like this compound, which has a rotatable bond between the phenyl and pyridine rings and a flexible methanol group, multiple stable conformations may exist.

DFT calculations, often in combination with a suitable basis set such as 6-311+G(d,p), are employed to perform these geometry optimizations and conformational analyses. scispace.com The results provide insights into the preferred shape of the molecule in the gas phase, which can be a good approximation for its structure in non-polar solvents.

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT methods can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. idc-online.comliverpool.ac.ukstenutz.eusourceforge.io The accuracy of these predictions depends on the chosen functional and basis set, as well as the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). idc-online.com Discrepancies between calculated and experimental shifts can sometimes point to inaccuracies in the proposed structure or highlight the importance of specific environmental effects not captured by the computational model. nih.gov

Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. scispace.comirjet.net These calculated frequencies are often scaled by an empirical factor to better match experimental values, as the harmonic approximation used in the calculations tends to overestimate the frequencies. scispace.comirjet.net The analysis of these vibrational modes provides detailed information about the molecule's bonding and structure. For instance, the characteristic stretching frequencies of C-H, C-C, C-F, C-O, and O-H bonds can be identified and assigned. scispace.comirjet.net

DFT can be used to model the mechanisms of chemical reactions involving this compound. This involves identifying the transition state structures that connect reactants to products and calculating the activation energies for these transformations. By mapping out the energy profile along a reaction coordinate, chemists can gain a deeper understanding of the reaction kinetics and thermodynamics.

For example, the oxidation of the methanol group to an aldehyde or a carboxylic acid, or reactions involving substitution on the aromatic rings, could be investigated. The calculations would reveal the most likely pathways for these transformations by comparing the energy barriers of different potential mechanisms. This information is invaluable for designing new synthetic routes or understanding the metabolic fate of the compound.

Molecular Dynamics Simulations for Investigating Interactions of this compound with Other Molecules

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-evolution of a molecular system. This technique solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system's conformation and interactions change over time. While specific MD simulation studies on the interactions of this compound are not extensively documented in publicly available literature, the principles of the methodology allow for a theoretical framework of its potential applications.

An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent box (e.g., water) or in proximity to a biological macromolecule like a protein receptor. The simulation would track the movements of every atom in the system over a defined period, from picoseconds to microseconds or longer.

Potential applications of MD simulations for this compound would include:

Solvation Analysis: Understanding how the molecule interacts with solvent molecules, which is crucial for predicting its solubility and partitioning behavior. The simulation could reveal the formation and dynamics of hydrogen bonds between the methanol group and water, as well as the hydrophobic interactions of the phenyl and pyridine rings.

Binding Pose and Energy Analysis: When studying the interaction with a biological target, MD simulations can refine docking poses, predict the stability of the ligand-receptor complex, and calculate the binding free energy. This is critical in drug discovery for estimating the affinity of a compound for its target.

The primary output of an MD simulation is a trajectory file containing the coordinates and velocities of all atoms at each time step. Analysis of this trajectory can yield a wealth of information, as detailed in the hypothetical data table below.

Table 1: Potential Insights from Molecular Dynamics Simulations of this compound

Type of Analysis Information Gained Potential Findings for this compound
Root Mean Square Deviation (RMSD) Stability of the molecule's conformation or the ligand-receptor complex over time.A stable RMSD would indicate that the molecule maintains a consistent conformation in the simulated environment.
Root Mean Square Fluctuation (RMSF) Flexibility of different parts of the molecule.Higher fluctuations might be observed in the methanol group and the torsional angle between the aromatic rings, indicating their conformational flexibility.
Radial Distribution Function (RDF) Probability of finding another atom or molecule at a certain distance from a reference atom.Could be used to characterize the solvation shell around the molecule and identify specific hydrogen bonding patterns with water.
Hydrogen Bond Analysis The number and lifetime of hydrogen bonds formed between the molecule and its surroundings.The hydroxyl group and the pyridine nitrogen would be expected to be primary sites for hydrogen bonding.
Binding Free Energy Calculation (e.g., MM/PBSA, MM/GBSA) Estimation of the binding affinity of the molecule to a receptor.A negative and large binding free energy would suggest a strong and favorable interaction with a target protein.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies Applied to this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical correlation between the structural features of a series of compounds and their biological activity or physicochemical properties, respectively. While specific QSAR/QSPR models for this compound were not found, the methodologies have been applied to structurally related pyridine derivatives. These studies provide a blueprint for how such models could be developed for the target compound and its analogues.

The fundamental principle of QSAR/QSPR is that the variation in the activity or property of a group of molecules is dependent on the variation in their structural attributes. These attributes are quantified by molecular descriptors, which can be categorized as constitutional, topological, geometrical, electrostatic, or quantum-chemical.

A typical QSAR/QSPR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined activities or properties is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates a subset of descriptors with the observed activity/property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Studies on related pyridine derivatives have demonstrated the utility of QSAR/QSPR. For example, QSAR studies on adamantylthio-phenylpyridines revealed that dipole moment and electrophilicity index were key descriptors for their superoxide (B77818) dismutase activity. researchgate.net Another QSPR study on a series of pyridine derivatives established correlations between their electronic structure and physicochemical properties like heats of formation and ionization potentials. electronicsandbooks.com Furthermore, QSPR has been successfully used to model the fluorescence quantum yields of fluorinated pyrazolines, highlighting the importance of specific physicochemical parameters. royalsocietypublishing.orgnih.gov

The insights from these studies can inform the potential development of QSAR/QSPR models for derivatives of this compound. For instance, to study a particular biological activity, a set of derivatives could be synthesized by modifying the substituents on the phenyl or pyridine rings. The experimental activities would then be correlated with calculated descriptors.

Table 2: Illustrative QSAR/QSPR Descriptors and Models from Studies on Related Pyridine Derivatives

Study Focus Compound Class Key Descriptors Modeling Technique Correlated Property/Activity Reference
Antioxidant and Cytotoxic ActivityAdamantylthio-phenylpyridinesDipole moment (μ), Electrophilicity index (ωi), Atomic polarizability (MATS4p)Not specified in abstractSuperoxide dismutase (SOD) activity, DPPH radical scavenging, Cytotoxicity researchgate.net
Physicochemical PropertiesPyridine derivativesQuantum chemical descriptors (e.g., heats of formation, proton affinities)Not specified in abstractpKa, Heats of formation (ΔHf), Entropy (S), Ionization potential (I) electronicsandbooks.com
Fluorescence PropertiesFluorinated pyrazolinesPhysico-chemical parameters from CODESSA-Pro softwareBest Multi-Linear Regression (BMLR)Fluorescence quantum yield (Φ) royalsocietypublishing.orgnih.gov

These examples underscore the potential of QSAR/QSPR to guide the rational design of novel derivatives of this compound with desired biological activities or physicochemical properties. By identifying the key molecular features that govern a particular outcome, these computational models can prioritize the synthesis of the most promising compounds, thereby saving time and resources in research and development.

Conclusion

Future research directions will likely focus on the development of more efficient and sustainable synthetic routes to this and related compounds. Furthermore, the exploration of its derivatives as novel pharmaceuticals, advanced catalysts, and functional materials will continue to be a fruitful area of investigation, promising new innovations and discoveries.

Applications and Potential Roles of 6 4 Fluorophenyl Pyridin 3 Yl Methanol in Chemical Research

[6-(4-Fluorophenyl)pyridin-3-YL]methanol as a Versatile Synthetic Intermediate

The strategic placement of reactive functional groups on the pyridine (B92270) scaffold makes this compound a valuable precursor in the assembly of intricate molecular architectures. Its utility is particularly pronounced in the synthesis of biologically active compounds and diverse heterocyclic systems.

Precursor for Advanced Organic Synthesis of Complex Molecules

This compound has been identified as a key intermediate in the synthesis of sophisticated organic molecules with potential therapeutic applications. Patent literature, for instance, highlights its use in the development of ceramide galactosyltransferase (CGT) inhibitors. chiralen.com CGT is an enzyme implicated in various physiological processes, and its modulation is a target for the treatment of certain diseases. The synthesis of these inhibitors often involves multi-step reaction sequences where the structural framework of this compound serves as a crucial starting point.

Furthermore, this compound is instrumental in the synthesis of hydroxamic acid derivatives, which are being investigated for their potential as antibacterial agents. chiralen.com The pyridine moiety can be strategically modified, and the methanol (B129727) group offers a convenient handle for further chemical transformations, allowing for the construction of a library of compounds for biological screening.

Below is a table summarizing the role of this compound in the synthesis of notable classes of bioactive molecules, as indicated in patent literature.

Class of Bioactive MoleculeTherapeutic Target/ApplicationPatent Reference
Ceramide Galactosyltransferase InhibitorsTreatment of diseases associated with CGTWO-2019104011-A1
Hydroxamic Acid DerivativesAntibacterial AgentsJP-2012502974-A

Building Block for the Construction of Diverse Heterocyclic Systems

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and functional materials. lifechemicals.compharmaguideline.com Functionalized pyridines, such as this compound, are therefore highly sought-after building blocks for the construction of more complex heterocyclic systems. lifechemicals.comnih.govorganic-chemistry.org The presence of the fluorophenyl group can enhance the metabolic stability and binding affinity of the final molecule, a desirable feature in drug design.

The reactivity of the pyridine ring and the hydroxyl group allows for a variety of chemical modifications, including substitution reactions, cross-coupling reactions, and further functionalization. This versatility enables chemists to synthesize a wide range of heterocyclic compounds with tailored electronic and steric properties, which is crucial for optimizing their performance in various applications, from medicinal chemistry to materials science. nih.gov

Potential for this compound in Supramolecular Chemistry

While direct research on the supramolecular properties of this compound is not extensively documented, its molecular structure suggests significant potential in this field. Supramolecular chemistry focuses on the study of non-covalent interactions, which govern the formation of large, well-organized molecular assemblies. nih.gov

Investigation of Hydrogen Bonding Interactions and Self-Assembly Properties

The this compound molecule possesses key features that are conducive to forming hydrogen bonds. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. nih.gov Furthermore, the fluorine atom on the phenyl ring can participate in weaker C-H···F hydrogen bonds. nih.govmdpi.com

These potential hydrogen bonding interactions could drive the self-assembly of this compound molecules into well-defined supramolecular structures, such as chains, sheets, or more complex three-dimensional networks. researchgate.netdntb.gov.ua The study of such self-assembled architectures is fundamental to the development of new materials with tailored properties, including crystals with specific packing arrangements and liquid crystals.

Design of Host-Guest Systems Involving this compound

Host-guest chemistry, a central concept in supramolecular chemistry, involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. The specific recognition and binding between host and guest are driven by non-covalent interactions. Given its structural features, this compound or its derivatives could potentially act as components in host-guest systems.

The pyridine and fluorophenyl groups can engage in π-π stacking interactions with aromatic guest molecules, while the hydroxyl group can form hydrogen bonds to anchor the guest. By modifying the basic structure of this compound, it may be possible to design host molecules with specific cavity sizes and shapes, enabling the selective recognition and binding of target guest molecules.

Role of this compound in Catalysis and Ligand Design

The pyridine moiety is a well-established and versatile ligand in coordination chemistry and catalysis. The nitrogen atom's lone pair of electrons can readily coordinate to a wide range of metal centers, forming stable metal complexes.

The functional groups present in this compound, namely the fluorophenyl and methanol substituents, can be strategically utilized to fine-tune the electronic and steric properties of the resulting metal complexes. This tunability is crucial for optimizing the performance of catalysts in various chemical transformations. For instance, the electron-withdrawing nature of the fluorophenyl group can influence the electron density at the metal center, thereby affecting its catalytic activity and selectivity.

While direct applications of this compound as a ligand in catalysis are not yet widely reported, its structural analogues have been successfully employed in various catalytic reactions, including cross-coupling reactions. nih.govrsc.orgsemanticscholar.org This suggests a strong potential for this compound and its derivatives to serve as effective ligands in the development of new and improved catalytic systems for organic synthesis. The hydroxyl group also offers a potential site for anchoring the ligand to a solid support, facilitating catalyst recovery and reuse.

The table below outlines the potential roles of functionalized pyridine derivatives, analogous to this compound, in the field of catalysis.

Catalytic ApplicationRole of Pyridine LigandPotential Advantage of this compound
Cross-Coupling Reactions (e.g., Suzuki, Heck)Stabilizes the metal catalyst and influences its reactivity and selectivity.The fluorophenyl group can modify the electronic properties of the catalyst, potentially improving its performance.
Asymmetric CatalysisChiral derivatives can be used to induce enantioselectivity in chemical reactions.The methanol group provides a handle for the introduction of chiral auxiliaries.
PolymerizationControls the polymerization process and the properties of the resulting polymer.The substituents can influence the catalyst's interaction with monomers.

Design and Synthesis of Metal Ligands Based on the this compound Scaffold

The pyridine nitrogen atom in the this compound scaffold provides a key coordination site for metal ions, making it an attractive building block for the design of novel ligands for coordination chemistry and catalysis. The presence of the hydroxyl group and the fluorophenyl substituent allows for further functionalization and tuning of the ligand's steric and electronic properties.

The synthesis of metal complexes using pyridyl alcohol-based ligands is a well-established area of research. These ligands can coordinate to a variety of metal centers, forming complexes with diverse structures and reactivity. For instance, tris(2-pyridyl)methanol has been shown to coordinate to ruthenium(II) in a bidentate fashion, utilizing two of the three pyridyl groups. The versatility of pyridyl-based ligands is further demonstrated in the synthesis of metal-organic frameworks (MOFs), where they can act as linkers to create porous, crystalline structures with applications in gas storage and catalysis nih.gov. The design of such frameworks often involves a combination of pyridyl-containing linkers and other organic ligands to achieve desired network topologies and functionalities mdpi.comresearchgate.net.

While specific studies on the coordination chemistry of this compound are not extensively documented, the principles derived from related systems suggest its potential to form a range of metal complexes. The synthetic strategy would typically involve the reaction of the pyridylmethanol derivative with a suitable metal salt in an appropriate solvent. The resulting complexes could find applications in areas such as catalysis, sensing, and materials science. The table below summarizes the potential coordination modes and resulting complex types based on the chemistry of similar pyridyl-based ligands.

Ligand TypeCoordination ModePotential Metal IonsResulting Complex TypePotential Applications
Pyridyl AlcoholMonodentate, BidentateTransition metals (e.g., Ru, Rh, Ir, Co, Pt), Main group metals (e.g., Al, Li)Discrete molecular complexes, Coordination polymers, Metal-Organic Frameworks (MOFs)Catalysis, Luminescent materials, Sensing
Functionalized PyridineN-donorVarious transition metalsSupramolecular assemblies, CatalystsAsymmetric catalysis, Material science

Table 1: Potential Coordination Chemistry of this compound-Based Ligands

The fluorophenyl group in the this compound scaffold can also influence the properties of the resulting metal complexes. The electron-withdrawing nature of the fluorine atom can affect the electron density on the pyridine ring, thereby modulating the ligand's donor strength and the catalytic activity of the metal center. Furthermore, the presence of the fluorine atom can introduce non-covalent interactions, such as hydrogen bonding and halogen bonding, which can play a crucial role in the self-assembly of supramolecular structures.

Exploration of Applications in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Chiral pyridine derivatives have been extensively investigated as organocatalysts for a variety of asymmetric transformations chim.it. The nitrogen atom of the pyridine ring can act as a Lewis base or be part of a larger chiral scaffold to induce enantioselectivity.

The this compound framework possesses features that make it a candidate for exploration in organocatalysis. The methanol group can be oxidized to an aldehyde or carboxylic acid, or it can be used as a handle to attach other catalytically active moieties. The pyridine nitrogen can act as a basic site to activate substrates. If the molecule is resolved into its enantiomers, it could be employed in asymmetric catalysis.

Research into chiral pyridine N-oxides has demonstrated their effectiveness as asymmetric catalysts in reactions such as the enantioselective ring-opening of epoxides nih.gov. Similarly, planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have been shown to be effective nucleophilic catalysts for a range of enantioselective reactions scispace.com. These examples highlight the potential of modifying the basic pyridine scaffold to create effective organocatalysts.

While direct applications of this compound in organocatalysis have yet to be reported, its structure suggests several avenues for investigation. For instance, chiral derivatives could be synthesized and tested in reactions such as asymmetric acyl transfer, aldol reactions, or Michael additions. The electronic properties imparted by the fluorophenyl group could also be exploited to fine-tune the catalyst's activity and selectivity.

Catalyst TypePotential ReactionRole of Pyridine MoietyPotential for Asymmetry
Chiral Pyridine-based LigandAsymmetric HydrogenationCoordination to metal catalystLigand-induced enantioselectivity
Chiral Pyridine N-oxideEnantioselective Epoxide OpeningLewis base activationCatalyst-controlled stereochemistry
Planar-Chiral DMAP derivativeAsymmetric AcylationNucleophilic catalysisCatalyst-controlled stereochemistry

Table 2: Potential Organocatalytic Applications of this compound Derivatives

Material Science Applications of this compound Derivatives

The unique combination of aromatic and functional groups in this compound makes its derivatives promising candidates for various applications in material science.

Research into Organic Light-Emitting Diode (OLED) Components

Derivatives of this compound could be investigated as components in OLEDs. The fluorophenylpyridine core can serve as a robust and electronically active unit. The methanol group provides a convenient point for chemical modification to attach other functional groups that can enhance charge transport or emissive properties. For example, it could be reacted to introduce hole-transporting moieties like triphenylamine or electron-transporting moieties.

Research on pyrene-pyridine integrated systems has shown that such molecules can act as efficient hole-transporting materials in solution-processed OLEDs, exhibiting high luminance and low efficiency roll-off nih.govresearchgate.net. The design of these materials often focuses on creating a large dihedral angle between the donor and acceptor units to control the electronic communication and photophysical properties researchgate.net. Similarly, pyridine-containing triphenylbenzene derivatives have been developed as high-electron-mobility materials for highly efficient phosphorescent OLEDs researchgate.net. These studies underscore the potential of designing novel materials for OLEDs based on the this compound scaffold.

Material TypePotential Role in OLEDKey Structural FeaturesExpected Properties
Fluorophenyl-Pyridine DerivativeElectron-Transport Material (ETM)Pyridine ring, Fluorophenyl groupHigh electron mobility, Good thermal stability
Functionalized PyridylmethanolHole-Transport Material (HTM)Pyridine core with attached hole-transporting groupsGood hole injection and transport, High luminance efficiency
Emissive MaterialEmitter in the emissive layerExtended conjugation, Donor-acceptor structureHigh photoluminescence quantum yield, Tunable emission color

Table 3: Potential OLED Applications of this compound Derivatives

Exploration of Applications in Polymer Chemistry and Functional Materials

The incorporation of functional moieties into polymers is a powerful strategy for creating materials with tailored properties. The this compound unit can be incorporated into polymers either as a monomer or as a pendant group.

One approach is to synthesize polymers with pyridyl groups in their side chains. For example, polyorganosiloxanes with pendant pyridylmethanol groups have been synthesized researchgate.net. These polymers can exhibit interesting properties due to the presence of the functional side chains, such as the ability to form hydrogen bonds, which can influence the material's glass transition temperature researchgate.net. Such polymers could also serve as macromolecular ligands for metal catalysts or as functional coatings.

Another strategy is to incorporate the pyridylmethanol moiety into the main chain of a polymer. For instance, novel polyazomethine polymers containing pyridine moieties in the main chain have been synthesized and shown to possess conducting properties researchgate.net. The presence of the aromatic and heterocyclic rings in the polymer backbone can lead to materials with interesting electronic and optical properties.

The development of functional polymers with pendant pyridyl groups is an active area of research acs.orgnih.govnih.govacs.org. These polymers can be used in a variety of applications, including as catalysts, in drug delivery systems, and as stimuli-responsive materials. The this compound unit, with its combination of a coordinating pyridine, a polar hydroxyl group, and a hydrophobic fluorophenyl group, offers a rich platform for the design of such functional polymers.

Polymer TypeRole of Pyridylmethanol MoietyPotential Polymer BackbonePotential Applications
Side-chain Functionalized PolymerPendant GroupPolyacrylates, Polysiloxanes, PolystyrenesFunctional coatings, Macromolecular ligands, Stimuli-responsive materials
Main-chain PolymerMonomeric UnitPolyazomethines, Polyesters, PolyamidesConducting polymers, High-performance plastics, Optoelectronic materials
Block CopolymersFunctional Pendant GroupPoly(ethylene glycol)-based copolymersThermogelling materials for biomedical applications mdpi.com

Table 4: Potential Applications of this compound in Polymer Chemistry

Investigation of Crystalline Solid-State Structures and Properties

The study of crystalline solid-state structures is crucial for understanding the properties of materials and for the rational design of new functional solids, a field known as crystal engineering. The this compound molecule contains several functional groups that can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern the formation of its crystal structure.

The hydroxyl group is a strong hydrogen bond donor, while the pyridine nitrogen is a good hydrogen bond acceptor. Therefore, a robust O-H···N hydrogen bond is expected to be a primary supramolecular synthon in the crystal structure of this compound and its derivatives researchgate.net. This type of interaction is known to be highly persistent in the solid state researchgate.net. The fluorophenyl group can also participate in weaker C-H···F and C-H···π interactions, as well as π-π stacking interactions, which can further direct the molecular packing.

While the crystal structure of this compound has not been reported, studies on analogous compounds provide valuable insights. For example, the crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol reveals a structure directed by O-H···N hydrogen bonds and C-Cl···π interactions. The supramolecular chemistry of bis(1,2,3-triazolyl)pyridine macrocycles also highlights the importance of hydrogen bonding and metal coordination in directing the self-assembly of complex solid-state architectures rsc.org.

Understanding the crystal structure of this compound and its derivatives is essential for controlling their solid-state properties, such as solubility, melting point, and polymorphism. Furthermore, this knowledge can be leveraged to design co-crystals and other multi-component crystalline materials with desired physical and chemical properties.

Interaction TypeDonorAcceptorExpected Role in Crystal Packing
Hydrogen BondO-H (hydroxyl)N (pyridine)Primary synthon, formation of chains or networks
Hydrogen BondC-H (aromatic)F (fluorine)Directional interaction, influences packing
π-π StackingPhenyl/Pyridine ringsPhenyl/Pyridine ringsContributes to crystal stability
C-H···π InteractionC-H (aromatic)Phenyl/Pyridine ringsWeak directional interaction

Table 5: Potential Supramolecular Interactions in the Crystal Structure of this compound

Emerging Research Directions and Future Perspectives on 6 4 Fluorophenyl Pyridin 3 Yl Methanol

Development of Sustainable and Economically Viable Synthetic Approaches for [6-(4-Fluorophenyl)pyridin-3-YL]methanol

The synthesis of functionalized pyridine (B92270) derivatives is a cornerstone of organic chemistry, with significant implications for the pharmaceutical, agrochemical, and materials science industries. uni-muenster.de Traditionally, these syntheses can involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste and economic challenges. Consequently, a major focus of current research is the development of sustainable and economically viable synthetic routes.

Modern synthetic strategies are increasingly guided by the principles of green chemistry, which prioritize atom economy, energy efficiency, and the use of renewable feedstocks and environmentally benign solvents. uni-muenster.denih.gov For a molecule like this compound, this translates into exploring methodologies such as one-pot multicomponent reactions, catalysis with earth-abundant metals, biocatalysis, and continuous flow processes. nih.govresearchgate.netchemeurope.com

The use of efficient and reusable catalysts is also a key aspect of sustainable synthesis. For instance, iron-catalyzed cyclization reactions have been developed for the green synthesis of substituted pyridines. researchgate.net Furthermore, biocatalysis, employing whole cells or isolated enzymes, presents a highly attractive, environmentally friendly alternative for the synthesis of pyridine derivatives, often proceeding under mild conditions with high selectivity. chemeurope.comgoogle.com

Continuous flow chemistry is emerging as a particularly promising technology for the scalable and safe production of chemical compounds. nih.govresearchgate.netnih.gov The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields, improved safety, and easier scale-up compared to traditional batch processes. researchgate.netemerginginvestigators.org

Table 1: Comparison of Sustainable Synthetic Methods for Pyridine Derivatives

MethodKey AdvantagesChallenges
Microwave-Assisted Synthesis Rapid reaction times, increased yields, improved purity. nih.govwiley.comScalability can be an issue for some microwave reactors.
One-Pot Multicomponent Reactions High atom economy, reduced waste, operational simplicity. nih.govOptimization of reaction conditions for multiple components can be complex.
Biocatalysis High selectivity, mild reaction conditions, use of renewable resources. chemeurope.comgoogle.comEnzyme stability and cost can be limiting factors.
Continuous Flow Chemistry Enhanced safety, precise process control, easy scalability. nih.govresearchgate.netInitial setup costs can be high, and the technology is more suited for liquid-phase reactions.
Green Catalysts (e.g., Iron) Use of abundant and non-toxic metals, lower cost. researchgate.netCatalyst efficiency and turnover numbers may not always match precious metal catalysts.

Exploration of Novel Reactivity Patterns and Unconventional Transformations of this compound

The this compound scaffold possesses multiple reactive sites, making it a versatile platform for further chemical modifications. The exploration of novel reactivity patterns and unconventional transformations of this molecule is a key area of ongoing research, driven by the need for more efficient and selective methods to synthesize complex molecules.

The pyridine ring itself is a privileged core in medicinal chemistry and materials science, and its functionalization is of great interest. nih.gov Modern methods such as transition-metal-catalyzed C-H bond functionalization are enabling the direct introduction of new substituents onto the pyridine ring without the need for pre-functionalized starting materials. chemeurope.com This approach is highly atom-economical and allows for the late-stage modification of complex molecules. For this compound, C-H activation could potentially be used to introduce additional functional groups at various positions on the pyridine ring, further expanding its chemical diversity.

Photocatalysis, particularly with visible light, has emerged as a powerful tool in organic synthesis, offering mild and selective reaction pathways. nih.govnih.govgoogle.com The application of photocatalysis to pyridine derivatives has enabled a range of novel transformations, including the formation of pyridinyl radicals that can participate in various coupling reactions. nih.gov The unique electronic properties of the this compound molecule could make it an interesting substrate for such photocatalytic reactions.

The methanol (B129727) group at the 3-position of the pyridine ring is another key functional handle. Pyridine can act as a catalyst to activate the alcohol for various transformations, including nucleophilic substitution, elimination, and esterification reactions. researchgate.net Pyridinyl alcohols can also serve as ligands for the synthesis of transition metal complexes with applications in homogeneous catalysis. wikipedia.org

Table 2: Overview of Novel Reactivity Patterns for Pyridine Derivatives

Reactivity PatternDescriptionPotential Application to this compound
C-H Functionalization Direct activation and functionalization of C-H bonds on the pyridine ring, often catalyzed by transition metals. chemeurope.comIntroduction of new substituents at various positions on the pyridine core to create a library of analogues.
Visible-Light Photocatalysis Use of light to drive chemical reactions, enabling transformations that are difficult to achieve with traditional methods. nih.govnih.govgoogle.comSite-selective functionalization of the pyridine ring or activation of the methanol group under mild conditions.
Pyridinyl Radical Chemistry Generation of highly reactive pyridinyl radicals that can participate in a variety of coupling reactions. nih.govFormation of new carbon-carbon or carbon-heteroatom bonds at specific positions on the pyridine ring.
Coordination Chemistry Use of the pyridinyl alcohol moiety as a ligand to form metal complexes with catalytic or material properties. nih.govwikipedia.orgDevelopment of new catalysts for organic synthesis or functional materials with interesting electronic or magnetic properties.

Integration of this compound into Advanced Functional Materials and Devices

The unique combination of a fluorinated aromatic system and a polar pyridine ring makes this compound an attractive building block for the design of advanced functional materials. The incorporation of fluorine into organic molecules can significantly enhance their properties, such as thermal stability, chemical resistance, and hydrophobicity, which is highly desirable in materials science. nih.govnih.govresearchgate.netnih.gov

One promising area of application is in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). Pyridine-containing molecules have been successfully employed as hole-transporting materials (HTMs) in OLEDs. chemeurope.comresearchgate.netresearchgate.net The electronic properties of the this compound scaffold could be fine-tuned through chemical modification to optimize its performance as an HTM or as an emissive material. The presence of the fluorine atom can also influence the energy levels and charge transport properties of the material.

Another potential application is in the development of chemical sensors. Pyridine derivatives have been shown to act as fluorescent sensors for the detection of metal ions. wiley.com The nitrogen atom in the pyridine ring can coordinate to metal ions, leading to a change in the fluorescence properties of the molecule. The this compound scaffold could be functionalized with appropriate chromophores to create selective and sensitive sensors for environmental or biological applications.

Furthermore, the reactive methanol group on the molecule allows for its incorporation into polymeric structures. By converting the methanol group into a polymerizable unit, such as an acrylate or a vinyl ether, this compound can be used as a monomer to synthesize fluorinated polymers with tailored properties. These polymers could find applications as high-performance coatings, membranes, or in other advanced material applications.

Table 3: Performance of Selected Pyridine-Based OLEDs

Hole-Transporting MaterialMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)External Quantum Efficiency (EQE) (%)Reference
Py-Br1730022.49 researchgate.net, researchgate.net
2,4,6-TPPNot ReportedNot Reported6.0 wikipedia.org

This table showcases the performance of OLEDs using pyridine derivatives as hole-transporting materials, illustrating the potential of this class of compounds in organic electronics.

Interdisciplinary Research Initiatives Involving this compound Scaffolds

The versatile nature of the this compound scaffold makes it an ideal platform for interdisciplinary research, bridging the gap between chemistry, biology, and materials science. The unique properties imparted by the fluorinated pyridine core are of significant interest in both medicinal chemistry and agrochemical research. nih.govnih.govresearchgate.netresearchgate.net

In medicinal chemistry, the introduction of fluorine into drug candidates can enhance their metabolic stability, binding affinity, and bioavailability. nih.gov The pyridine moiety is also a common feature in many FDA-approved drugs. nih.gov Therefore, derivatives of this compound are attractive candidates for the development of new therapeutic agents. This research requires close collaboration between synthetic chemists who design and prepare new compounds, and biologists who evaluate their activity and mechanism of action.

Similarly, in the agrochemical industry, fluorinated compounds play a crucial role in the development of modern pesticides and herbicides. nih.govnih.govresearchgate.netresearchgate.net The this compound scaffold could be used as a starting point for the synthesis of new agrochemicals with improved efficacy and environmental profiles. This endeavor necessitates a collaborative effort between chemists and agricultural scientists.

The study of fluorinated molecules often involves a combination of experimental and computational approaches. nih.govnih.govemerginginvestigators.org Computational chemistry can provide valuable insights into the structure, reactivity, and properties of these molecules, guiding the design of new compounds and experiments. This synergy between computational and experimental chemistry is a prime example of interdisciplinary research.

The development of new functional materials based on the this compound scaffold also requires an interdisciplinary approach. Materials scientists, physicists, and engineers need to work together with chemists to design, synthesize, and characterize new materials and to integrate them into functional devices.

Table 4: Interdisciplinary Fields Involved in the Research of Fluorinated Pyridine Derivatives

DisciplineKey Contributions
Organic Chemistry Design and synthesis of novel derivatives, development of new synthetic methodologies. researchgate.net
Medicinal Chemistry Evaluation of biological activity, structure-activity relationship (SAR) studies, drug design and development. nih.govnih.gov
Agrochemistry Development of new pesticides and herbicides, study of their efficacy and environmental impact. nih.govnih.govresearchgate.net
Materials Science Design and synthesis of new functional materials (e.g., polymers, OLEDs, sensors), characterization of their properties. nih.govnih.gov
Computational Chemistry Theoretical modeling of molecular structure and reactivity, prediction of properties, elucidation of reaction mechanisms. nih.govemerginginvestigators.org
Biochemistry/Biology Investigation of the mechanism of action of bioactive compounds, in vitro and in vivo testing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.